
1,1'-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane is an organic compound characterized by its unique structure, which includes both cyclopropane rings and a conjugated system of double and triple bonds
Vorbereitungsmethoden
The synthesis of 1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane typically involves the use of cyclopropane derivatives and conjugated dienes. One common method includes the reaction of cyclopropylacetylene with a suitable diene under specific conditions to form the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Addition: Electrophilic addition reactions with halogens or hydrogen halides can occur at the double or triple bonds, forming various addition products.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane involves its interaction with molecular targets such as enzymes and receptors. The conjugated system of double and triple bonds allows the compound to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane can be compared with other similar compounds, such as:
Hexa-1,2-diene-5-yne: This compound has a similar conjugated system but lacks the cyclopropane rings.
1,3-Hexadien-5-yne: Another compound with a conjugated system, but with different positioning of the double and triple bonds.
1,5-Hexadien-3-yne: Similar in structure but with different connectivity of the double and triple bonds.
The uniqueness of 1,1’-(Hexa-1,2-dien-5-yne-1,4-diyl)dicyclopropane lies in its combination of cyclopropane rings and a conjugated system, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
61422-94-4 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-2-11(12-8-9-12)5-3-4-10-6-7-10/h1,4-5,10-12H,6-9H2 |
InChI-Schlüssel |
MGVSLZXYTOWRQH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C=C=CC1CC1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


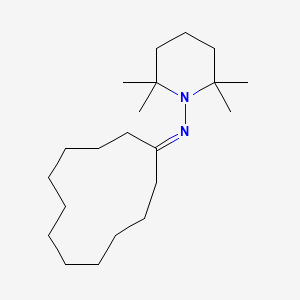
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
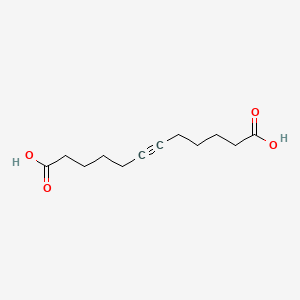

![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
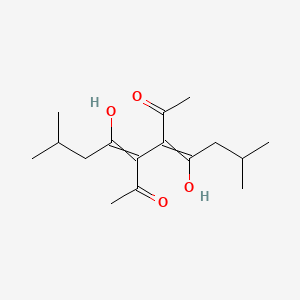
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)

![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
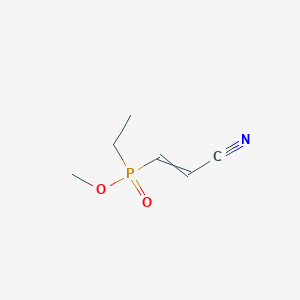
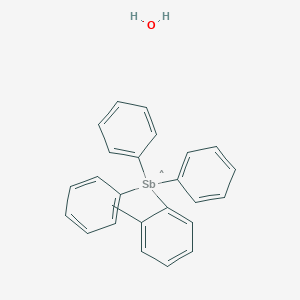
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)

![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
